2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5NO2F4 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves the selective substitution of functional groups on a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds
Medicine: Explored for its antimicrobial properties and potential use in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the fluoro group can participate in electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The presence of these groups in specific positions can lead to different steric and electronic effects, making this compound distinct from its analogs .
Properties
Molecular Formula |
C8H5F4NO2 |
---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
QPMMSLPZMCHAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)C(F)(F)F |
Origin of Product |
United States |
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